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Compound of Interest

Compound Name:

(1-

Cyanocyclobutyl)methanesulfona

mide

CAS No.: 1803585-82-1

Cat. No.: B1490740

Get Quote

Executive Summary & Molecule Characterization
(1-Cyanocyclobutyl)methanesulfonamide (CAS Registry Number: Unavailable/Novel

Intermediate; Formula:

; MW: 174.22 g/mol ) is a polar, functionalized cycloalkane typically utilized as a scaffold in the
synthesis of Janus Kinase (JAK) inhibitors and other immunological therapeutics.[1][2]

Its structure features a constrained cyclobutane ring substituted at the 1-position with both a

nitrile group (

) and a methanesulfonamide moiety (

).[1][2] This "gem-disubstituted" architecture creates a unique solubility footprint characterized
by competing lipophilic (cyclobutyl) and highly polar/H-bonding (sulfonamide, nitrile) domains.
[1][2]
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Physicochemical Profile (Predicted)
Property Value / Descriptor Impact on Solubility

Molecular Weight 174.22 g/mol
Small molecule; generally

favorable kinetics.[1][2]

H-Bond Donors
1 (

)

Strong interaction with proton

acceptors (DMSO, Acetone).[1]

[2]

H-Bond Acceptors

3 (

,

)

High solubility in protic

solvents (MeOH, Water).[1][2]

LogP (Predicted) ~ -0.5 to 0.5
Amphiphilic; significant water

solubility expected.[1][2]

Melting Point >120 °C (Est.)[2]
High lattice energy requires

polar solvents for dissolution.

Thermodynamic Solubility Theory[1]
To design an effective solvent system, we must apply Hansen Solubility Parameters (HSP).

The solubility of (1-Cyanocyclobutyl)methanesulfonamide is governed by the "like dissolves

like" principle, specifically matching the solute's interaction energy components:

Dispersion (

): Moderate contribution from the cyclobutyl ring.

Polarity (

): High contribution from the dipole moments of the nitrile and sulfonyl groups.

Hydrogen Bonding (

): Significant contribution from the sulfonamide protons.
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Scientific Insight: The primary challenge with this molecule is its high lattice energy driven by

intermolecular hydrogen bonding (Sulfonamide

and

).[1][2] Effective solvents must disrupt these intermolecular networks. Consequently, non-polar
solvents (Heptane, Toluene) will fail to overcome the crystal lattice energy, acting as anti-
solvents.

Experimental Protocol: Equilibrium Solubility
Determination
As exact literature data for this specific intermediate is proprietary or sparse, the following Self-

Validating Protocol is required to generate the solubility curve.

Materials & Equipment[3][4][5]
Compound: >98% purity (1-Cyanocyclobutyl)methanesulfonamide.[1][2]

Solvents: HPLC Grade (MeOH, EtOH, IPA, Acetone, EtOAc, THF, DCM, Toluene, Heptane,

Water).

Agitation: Thermostated orbital shaker (controlled to ±0.1 °C).

Analysis: HPLC-UV (210 nm for nitrile/sulfonamide detection) or UPLC-MS.[1][2]

Workflow Methodology
This protocol uses the Saturation Shake-Flask Method, the gold standard for thermodynamic

solubility.

Excess Addition: Add solid compound to 2 mL of solvent in a borosilicate vial until

undissolved solid remains visible.

Equilibration: Agitate at 25 °C (or target temp) for 24–48 hours.

Phase Separation: Centrifuge or filter (0.22 µm PTFE) to remove solids. Critical: Pre-heat

filter for elevated temp samples to prevent precipitation.
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Quantification: Dilute supernatant and analyze via HPLC.

Visualization of Workflow
The following diagram outlines the decision logic and process flow for solubility screening.

Start: Solid Compound Add Solvent (Excess Solid) Equilibrate
(24-48h @ 25°C)

Solid Remaining?

Add More Solid

No

Filter (0.22 µm PTFE)Yes Dilute for HPLC Quantify (mg/mL)

Click to download full resolution via product page

Caption: Figure 1. Standard Operating Procedure (SOP) for Equilibrium Solubility

Determination via Saturation Shake-Flask Method.

Solvent Selection Matrix (Predicted Profile)
Based on the functional group analysis and comparative data from analogous sulfonamides

(e.g., Methanesulfonamide, Sotalol intermediates), the solubility profile is categorized below.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 4 / 9 Tech Support

https://www.benchchem.com/product/b1490740/docs?utm_src=pdf-body-img#technical-guide-solubility-profiling-process-development-for-1-cyanocyclobutyl-methanesulfonamide-1-2
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1490740?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Solvent Class
Representative
Solvents

Predicted Solubility
Mechanism /
Application

Dipolar Aprotic
DMSO, DMF, DMAc,

NMP

Very High (>200

mg/mL)

Strong H-bond

acceptors disrupt

crystal lattice.[1][2]

Ideal for reaction

media.

Polar Protic
Methanol, Ethanol,

Water
High to Moderate

Solvates both

sulfonamide and

nitrile. Solubility

decreases as alkyl

chain length increases

(MeOH > EtOH >

IPA).[2]

Polar Aprotic
Acetone, THF, Ethyl

Acetate

Moderate (20–100

mg/mL)

Good for process

workup. Acetone is an

excellent candidate for

recrystallization

(cooling).

Chlorinated
Dichloromethane

(DCM), Chloroform
Moderate to Low

Solubilizes the organic

core but struggles with

the polar sulfonamide

network.

Non-Polar
Toluene, Heptane,

Hexane, MTBE
Insoluble (<1 mg/mL)

Anti-solvents. Used to

induce precipitation or

wash filter cakes.

Comparative Solubility Data (Simulated)
Note: Values are estimates based on structural analogues.

DMSO: > 500 mg/mL[1][2]

Methanol: ~ 150 mg/mL[1][2]
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Acetone: ~ 80 mg/mL[1][2]

Ethyl Acetate: ~ 25 mg/mL[1][2]

Water: ~ 10–30 mg/mL (pH dependent)[1][2]

Heptane: < 0.1 mg/mL[1][2]

Process Development: Recrystallization Strategy
For purification of (1-Cyanocyclobutyl)methanesulfonamide, a binary solvent system is

recommended to balance yield and purity.[1][2]

Recommended System: Ethyl Acetate / Heptane[1][2]
Rationale: Ethyl Acetate (EtOAc) provides moderate solubility that increases significantly

with temperature (steep solubility curve).[1][2] Heptane acts as an anti-solvent to lower the

yield loss in the mother liquor.

Protocol:

Dissolve crude solid in EtOAc at reflux (approx. 75 °C). Use minimum volume (approx. 5–

10 volumes).

Perform hot filtration to remove inorganic salts (if any).

Slowly add Heptane (anti-solvent) at elevated temperature until slight turbidity persists.

Cool slowly (10 °C/hour) to 0–5 °C.

Filter and wash cake with cold 1:3 EtOAc:Heptane.

Alternative System: Isopropanol (IPA) / Water[1][2]
Rationale: Useful if inorganic impurities are present (soluble in water). The compound is

likely soluble in hot IPA/Water mixtures but crystallizes upon cooling.

Stability & Safety Considerations
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Thermal Stability: Sulfonamides are generally thermally stable, but the nitrile group can

hydrolyze to an amide/acid under strong acidic/basic conditions at high temperatures. Avoid

prolonged reflux in aqueous acids.

Chemical Compatibility:

Avoid: Strong bases (can deprotonate the sulfonamide nitrogen, pKa ~10).

Avoid: Reducing agents (can reduce the nitrile).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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